2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile
Description
2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile is a heterocyclic organic compound featuring a quinoxaline core substituted with a 4-methylpiperazine group and a sulfonylated acetonitrile moiety. The compound’s stereoelectronic properties, such as the electron-withdrawing sulfonyl group and the basic piperazine substituent, likely influence its reactivity and binding interactions.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-8-9-17(2)20(14-16)31(29,30)21(15-24)22-23(28-12-10-27(3)11-13-28)26-19-7-5-4-6-18(19)25-22/h4-9,14,21H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMAFOBSSPFWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)acetonitrile is an emerging candidate in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group and a quinoxaline moiety, which are known to influence biological activity. The molecular formula is , with a molecular weight of approximately 457.6 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Preliminary studies suggest that it may inhibit the WNT/β-catenin signaling pathway, which is crucial in various cancers . This pathway's dysregulation often leads to increased cell proliferation and survival in tumor cells.
In Vitro Studies
In vitro assays have shown that the compound effectively reduces cell viability in several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.74 µM against HEK293 cells, indicating potent inhibitory activity . The mechanism involves the disruption of DVL-GFP recruitment at the plasma membrane, which is essential for WNT signaling.
Cytotoxicity and Anticancer Activity
A series of cytotoxicity assays were conducted using the MTT method across various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The results indicated that the compound exhibits significant anticancer activity at low micromolar concentrations, comparable to established chemotherapeutics like etoposide .
Table 1: Cytotoxic Effects on Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Inhibition of WNT/β-catenin pathway |
| A549 | 0.72 | Induction of apoptosis |
| HT-29 | 0.80 | Disruption of cell cycle |
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : This study reported a significant reduction in cell viability after treatment with the compound for 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells in a dose-dependent manner.
- Colon Cancer Model : In vivo experiments using HT-29 xenografts demonstrated tumor growth inhibition by approximately 60% when treated with the compound compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoxaline derivatives, including those similar to the target compound. For instance:
- Synthesis and Testing : A series of quinoxaline derivatives were synthesized and tested against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies indicated promising antiproliferative activity with IC₅₀ values ranging from 1.9 to 7.52 µg/mL, demonstrating the potential of these compounds as anticancer agents .
- Mechanism of Action : The mechanism involves inhibition of thymidylate synthase (hTS), a critical enzyme in DNA synthesis. Compounds targeting hTS have been shown to disrupt cancer cell proliferation effectively .
Neuropharmacological Effects
The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties:
- Behavioral Studies : Research indicates that modifications in piperazine structures can lead to compounds with enhanced activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Antimicrobial Properties
Compounds containing quinoxaline and sulfonamide groups have also been studied for their antimicrobial properties:
- Broad-Spectrum Activity : Quinoxaline derivatives have shown effectiveness against various bacterial strains, including resistant strains, due to their ability to inhibit bacterial protein synthesis .
- Synergistic Effects : When combined with other antimicrobial agents, these compounds can exhibit synergistic effects, enhancing overall efficacy against infections .
Data Table: Biological Activities of Similar Compounds
Chemical Reactions Analysis
Reactions of the Sulfonyl Group
The sulfonyl moiety exhibits limited reactivity under mild conditions but engages in selective transformations:
Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature directs electrophilic attacks to the quinoxaline ring or nitrile group.
Reactivity of the Quinoxaline Ring
The quinoxaline core undergoes redox and radical-mediated reactions:
Radical Anion Formation
-
Conditions : Deprotonation with KOᵗBu in moist air.
-
Outcome : Generates a radical anion intermediate, enabling dioxygen activation for oxygenation reactions (e.g., hydroxylation) .
Electrophilic Substitution
-
Nitration/Sulfonation : Requires strong acids (HNO₃/H₂SO₄), yielding nitro- or sulfo-substituted derivatives (theorized based on quinoxaline analogs) .
Transformations of the 4-Methylpiperazine Substituent
The piperazine ring participates in classic amine reactions:
Yield Data : Acylation reactions achieve >80% yield under optimized conditions .
Nitrile Group Reactivity
The nitrile functionality undergoes hydrolysis and reductions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), reflux | Carboxylic acid or amide | |
| Reduction | LiAlH₄, THF | Primary amine |
Kinetic Notes : Hydrolysis rates depend on steric hindrance from the sulfonyl and quinoxaline groups .
Mechanistic Pathways
-
Radical Pathways : SET (Single Electron Transfer) mechanisms dominate in redox reactions involving the quinoxaline ring .
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Nucleophilic Acyl Substitution : Piperazine acylation proceeds via tetrahedral intermediate formation .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and HCN (TGA data inferred from analogs) .
-
Photodegradation : UV exposure induces C–S bond cleavage in the sulfonyl group.
Comparative Reactivity Table
| Functional Group | Most Reactive Toward | Least Reactive Toward |
|---|---|---|
| 4-Methylpiperazine | Acyl chlorides | Weak electrophiles |
| Quinoxaline ring | Radical initiators | Mild oxidants |
| Nitrile | Strong acids/bases | Neutral aqueous media |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from methodologies described for analyzing structurally related molecules:
Structural Analogues
Compounds with quinoxaline or piperazine scaffolds are common in drug discovery. For example:
- Quinoxaline derivatives: Often studied for antimicrobial or anticancer activity. Substituents like sulfonyl groups enhance solubility and target binding .
- Piperazine-containing compounds : The 4-methylpiperazine group in the target compound may improve pharmacokinetic properties, as seen in antipsychotics (e.g., aripiprazole) or antifungals.
Crystallographic Comparisons
While the evidence lacks data on the target compound, SHELXL and WinGX are frequently used to refine structures of similar molecules. For instance:
- Sulfonamide-containing compounds : The sulfonyl group’s geometry (e.g., bond angles, torsion angles) can be compared using SHELXL-refined structures .
- Piperazine-quinoxaline hybrids: ORTEP visualizations help analyze conformational flexibility, which impacts biological activity.
Hypothetical Data Table
The absence of experimental data in the evidence precludes a definitive comparison. However, hypothetical trends based on analogous systems are outlined below:
| Property | Target Compound | Quinoxaline Analogues | Piperazine Derivatives |
|---|---|---|---|
| Electron-Withdrawing Groups | Sulfonyl, acetonitrile | Nitro, halogens | Amides, sulfonamides |
| Solubility | Moderate (sulfonyl enhances) | Low to moderate | High (basic piperazine) |
| Biological Target | Hypothesized kinase inhibition | DNA intercalation | GPCR modulation |
Methodological Considerations
The refinement and visualization tools highlighted in the evidence (e.g., SHELXL , WinGX ) are indispensable for characterizing such compounds. For example:
Q & A
Q. Table: Computational vs. Experimental Yield Comparison
| Reaction Step | Predicted Yield (DFT) | Experimental Yield |
|---|---|---|
| Sulfonation | 78% | 72% |
| Cyclization | 65% | 60% |
Advanced Question: What statistical design of experiments (DOE) approaches are suitable for optimizing reaction parameters?
Methodological Answer:
Apply a fractional factorial design to screen variables (e.g., catalyst loading, temperature, solvent ratio) with minimal experiments. For example:
- Factors: Catalyst (0.5–2 mol%), temperature (60–100°C), solvent (THF/DMF ratio).
- Response Variables: Yield, purity (HPLC area%).
Use response surface methodology (RSM) to identify optimal conditions. JMP or Minitab software can model interactions and predict maxima. For instance, a central composite design might reveal that 1.2 mol% catalyst and 80°C maximize yield while minimizing byproducts .
Example DOE Matrix:
| Run | Catalyst (mol%) | Temp (°C) | Solvent Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | 60 | 1:1 | 58 |
| 2 | 2.0 | 100 | 3:1 | 72 |
Advanced Question: How can researchers address contradictory data in catalytic or biological activity studies?
Methodological Answer:
Contradictions often arise from variable assay conditions or impurity profiles. Follow this protocol:
Reproducibility Check: Replicate experiments across labs using standardized protocols (e.g., fixed cell lines for bioassays).
Analytical Rigor: Re-analyze samples with orthogonal methods (e.g., NMR purity vs. HPLC).
Meta-Analysis: Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent residues affecting enzyme inhibition).
Mechanistic Studies: Use kinetic assays (e.g., SPR or ITC) to validate binding constants for biological targets .
Advanced Question: What are best practices for integrating experimental data with computational models to predict compound properties?
Methodological Answer:
Develop a closed-loop workflow:
Data Generation: Collect experimental solubility, logP, and stability data.
Model Training: Use machine learning (e.g., Random Forest or ANN) to correlate structural descriptors (e.g., topological polar surface area) with properties.
Validation: Cross-check predictions via molecular dynamics simulations (e.g., GROMACS for solubility in aqueous media).
Feedback: Refine models with new data, ensuring alignment with quantum mechanical calculations for electronic properties .
Q. Table: Predicted vs. Experimental LogP
| Method | Predicted LogP | Experimental LogP |
|---|---|---|
| QSAR (Molinspiration) | 2.8 | 3.1 |
| DFT (COSMO-RS) | 3.0 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
